molecular formula C19H24N2O3 B14469414 Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester CAS No. 66037-59-0

Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester

Cat. No.: B14469414
CAS No.: 66037-59-0
M. Wt: 328.4 g/mol
InChI Key: MOEPMBLEZKAXNQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester is a complex organic compound with a unique structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with butanol under acidic conditions. The amino and methoxy groups are introduced through subsequent reactions involving nitration, reduction, and methylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and butanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield. The process is followed by purification steps including distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share similar ester functional groups.

    Amino benzoic acids: Compounds such as 4-aminobenzoic acid have similar amino functional groups.

    Methoxy benzoic acids: Compounds like 3-methoxybenzoic acid contain similar methoxy groups.

Uniqueness

Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester is unique due to the combination of amino, methoxy, and ester functional groups in a single molecule. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

66037-59-0

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

butyl 2-amino-5-[(4-amino-3-methoxyphenyl)methyl]benzoate

InChI

InChI=1S/C19H24N2O3/c1-3-4-9-24-19(22)15-11-13(5-7-16(15)20)10-14-6-8-17(21)18(12-14)23-2/h5-8,11-12H,3-4,9-10,20-21H2,1-2H3

InChI Key

MOEPMBLEZKAXNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N

Origin of Product

United States

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